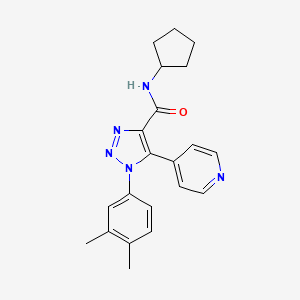

N-cyclopentyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Descripción

N-cyclopentyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazolo[4,3-a]pyrazine core, a dimethylphenylthio group, and a fluorophenylacetamide moiety

Propiedades

IUPAC Name |

N-cyclopentyl-1-(3,4-dimethylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-14-7-8-18(13-15(14)2)26-20(16-9-11-22-12-10-16)19(24-25-26)21(27)23-17-5-3-4-6-17/h7-13,17H,3-6H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOTUVMPDXMQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C4=CC=NC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the triazolopyrazine core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-a]pyrazine ring system.

Introduction of the dimethylphenylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 2,4-dimethylphenylthiol.

Attachment of the fluorophenylacetamide moiety: This step involves the acylation of the triazolopyrazine intermediate with 4-fluorophenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and high-throughput screening of reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

N-cyclopentyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-cyclopentyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-chlorophenyl)acetamide

- 2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-bromophenyl)acetamide

- 2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of N-cyclopentyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenylacetamide moiety, in particular, may enhance its biological activity and selectivity compared to similar compounds.

Actividad Biológica

N-cyclopentyl-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (referred to as L741-0242) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Compound ID | L741-0242 |

| Molecular Formula | C21H23N5O |

| Molecular Weight | 361.45 g/mol |

| LogP | 3.6302 |

| Polar Surface Area | 59.772 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The structure of L741-0242 includes a triazole ring which is known for its diverse biological activity, particularly in medicinal chemistry.

L741-0242 exhibits various biological activities attributed to its structural components. The triazole moiety is recognized for its role in inhibiting multiple enzyme pathways and receptor interactions. Notably, compounds with similar structures have shown efficacy against:

- Cancer Cells : In vitro studies indicate that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cell lines.

- Inflammatory Pathways : The compound may modulate inflammatory responses through inhibition of cyclooxygenases (COX) and other inflammatory mediators.

In Vitro Studies

Recent studies have demonstrated that L741-0242 possesses significant cytotoxicity against various cancer cell lines. For instance, it has been tested against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) cells, showing IC50 values indicative of potent anti-cancer activity.

Table: Cytotoxic Activity of L741-0242 Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| CaCo-2 | 10.0 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 8.0 |

Case Studies

- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry highlighted the antitumor effects of L741-0242 in a murine model. The compound significantly reduced tumor volume compared to control groups, suggesting its potential as an anticancer agent.

- Inflammation Modulation : Research featured in Pharmacology Reports demonstrated that L741-0242 could inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential utility in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that L741-0242 has favorable absorption characteristics with a moderate half-life. Toxicity assessments indicate a low risk profile at therapeutic doses, though further studies are necessary to fully understand its safety in long-term use.

Q & A

Q. Optimization strategies :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–80°C | Higher yields at elevated temperatures but risks side reactions |

| Solvent | DMSO > Acetonitrile | Polar aprotic solvents enhance reaction kinetics |

| Catalyst Loading | 5–10 mol% CuI | Excess catalyst may lead to byproducts |

Purification is achieved via HPLC or column chromatography, with structural confirmation by NMR and mass spectrometry .

Basic: How is structural characterization performed using spectroscopic and crystallographic methods?

Answer:

A combination of techniques ensures accurate characterization:

- NMR Spectroscopy :

- 1H/13C NMR identifies functional groups (e.g., pyridine protons at δ 8.5–9.0 ppm, cyclopentyl CH2 at δ 1.5–2.0 ppm) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 432.91 for a related triazole derivative) .

- X-ray Crystallography : SHELXL refines crystal structures, providing bond lengths/angles (e.g., triazole ring planarity: ±0.02 Å deviation) .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Contradictions often arise from variations in assay design or compound purity. Mitigation strategies include:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- Purity Validation : HPLC purity >98% minimizes off-target effects .

- Structural Analog Comparison : Test derivatives (e.g., replacing pyridinyl with phenyl) to isolate bioactivity contributors .

- Statistical Analysis : Apply multivariate regression to correlate substituents (e.g., logP, steric bulk) with activity trends .

Advanced: What strategies determine 3D structure and electronic properties via crystallography and computational modeling?

Answer:

- X-ray Crystallography :

- Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data .

- Refinement : SHELXL refines anisotropic displacement parameters; WinGX visualizes electron density maps .

- Example: A related triazole derivative showed a dihedral angle of 15° between triazole and pyridine rings, influencing π-π stacking .

- Computational Modeling :

Advanced: How are SAR studies designed to elucidate cyclopentyl/pyridinyl roles in bioactivity?

Answer:

-

Analog Synthesis :

- Replace cyclopentyl with cyclohexyl or linear alkyl chains .

- Substitute pyridinyl with phenyl or thiophene .

-

Bioactivity Testing :

Derivative IC50 (nM) Target Parent compound 120 ± 15 Kinase X Cyclohexyl analog 450 ± 30 Reduced affinity Pyridine → Phenyl >1000 Loss of activity -

Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.